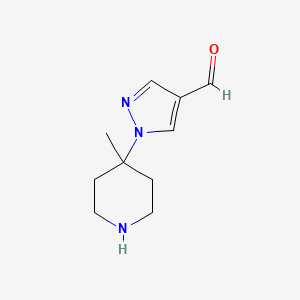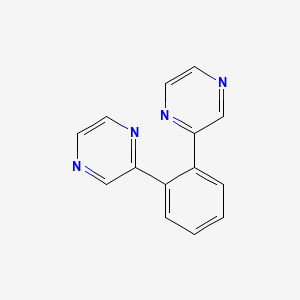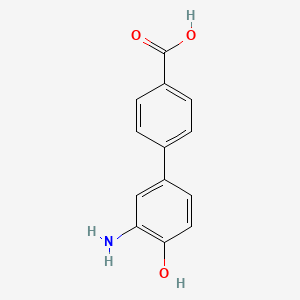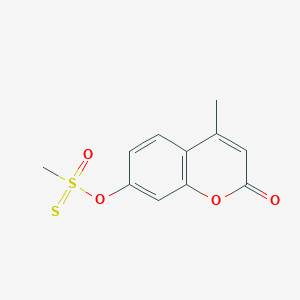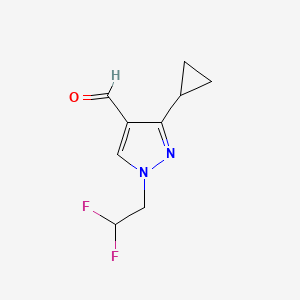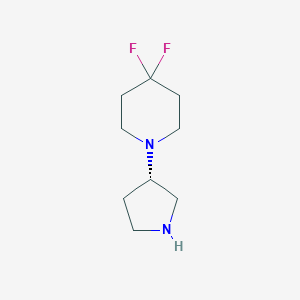
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to achieve high yields . The reaction conditions often require elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using more cost-effective catalysts and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a metal catalyst can modify the compound’s structure by adding hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring, commonly used in drug discovery.
Piperidine: Another analog with a six-membered ring, widely used in pharmaceuticals.
Fluorinated Derivatives: Compounds with similar fluorine substitutions, which can enhance biological activity and metabolic stability.
Uniqueness
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the combination of the pyrrolidine and piperidine rings with fluorine atoms, which can confer specific stereochemical and electronic properties. These features may result in enhanced binding affinity, selectivity, and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H16F2N2 |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
4,4-difluoro-1-[(3S)-pyrrolidin-3-yl]piperidine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2/t8-/m0/s1 |
InChI-Schlüssel |
ASUWQZPXJBYLJQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CNC[C@H]1N2CCC(CC2)(F)F |
Kanonische SMILES |
C1CNCC1N2CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
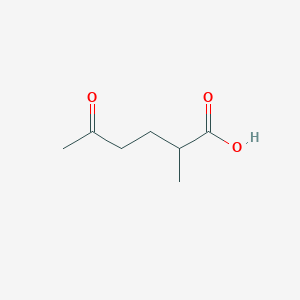

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
